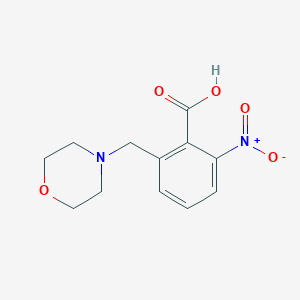
2-(morpholin-4-ylmethyl)-6-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(morpholin-4-ylmethyl)-6-nitrobenzoic acid is an organic compound that features a morpholine ring attached to a benzoic acid core, with a nitro group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(morpholin-4-ylmethyl)-6-nitrobenzoic acid typically involves the nitration of a benzoic acid derivative followed by the introduction of the morpholine group. One common method includes:
Nitration: Starting with a benzoic acid derivative, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Morpholine Introduction: The nitro-benzoic acid derivative is then reacted with morpholine under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The morpholine group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Hydrolysis: The ester derivatives of this compound can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 2-Morpholin-4-ylmethyl-6-amino-benzoic acid.
Substitution: Various substituted morpholine derivatives.
Hydrolysis: 2-Morpholin
Propriétés
Formule moléculaire |
C12H14N2O5 |
|---|---|
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
2-(morpholin-4-ylmethyl)-6-nitrobenzoic acid |
InChI |
InChI=1S/C12H14N2O5/c15-12(16)11-9(2-1-3-10(11)14(17)18)8-13-4-6-19-7-5-13/h1-3H,4-8H2,(H,15,16) |
Clé InChI |
HOGPKNMMOUTFJO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














